
Methyl 4-(2-hydroxyphenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxyphenoxy)butanoate is an organic compound with the molecular formula C11H14O4 It is an ester derivative of butanoic acid and is characterized by the presence of a hydroxyphenoxy group attached to the butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-hydroxyphenoxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyphenoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reaction of 2-hydroxyphenol with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxophenoxy)butanoate.
Reduction: Formation of 4-(2-hydroxyphenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoates.
Scientific Research Applications
Methyl 4-(2-hydroxyphenoxy)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-hydroxyphenoxy)butanoate involves its interaction with various molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active phenoxy compound, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-(2-hydroxyphenoxy)butanoate can be compared with other similar compounds such as:
Methyl 4-(4-hydroxyphenoxy)butanoate: Similar structure but with the hydroxy group in a different position, leading to different chemical and biological properties.
Ethyl 4-(2-hydroxyphenoxy)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 4-(2-methoxyphenoxy)butanoate: Similar structure but with a methoxy group instead of a hydroxy group, leading to different chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
798557-94-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyphenoxy)butanoate |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)7-4-8-15-10-6-3-2-5-9(10)12/h2-3,5-6,12H,4,7-8H2,1H3 |
InChI Key |
DCICRZMUSSBMTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCOC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
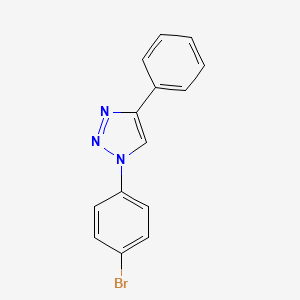
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
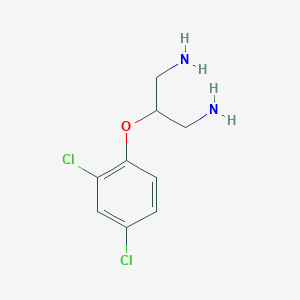
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
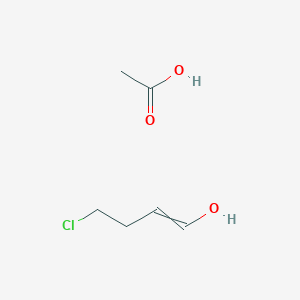
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
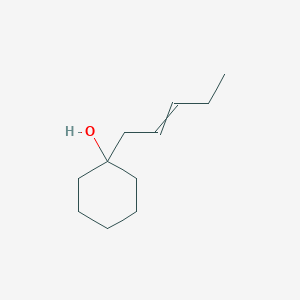
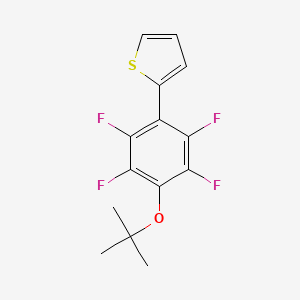
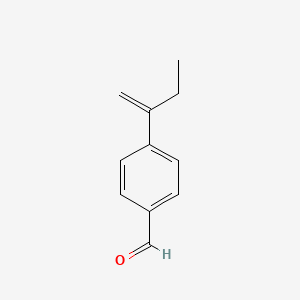
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
